Cas no 419572-18-2 (tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate)

Tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic amine derivative featuring a hydroxymethyl group and a tert-butyl carbamate protecting group. Its rigid 3-azabicyclo[3.1.0]hexane scaffold provides structural stability, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and bioactive compounds. The hydroxymethyl group offers a reactive handle for further functionalization, while the tert-butyloxycarbonyl (Boc) group ensures selective protection of the amine functionality under basic conditions. The stereochemistry (1R,5S,6r) enhances its utility in enantioselective synthesis. This compound is commonly employed in medicinal chemistry for the development of constrained peptidomimetics and small-molecule inhibitors.
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate structure
419572-18-2 structure
Product name:tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS No:419572-18-2
MF:C11H19NO3
Molecular Weight:213.2735
MDL:MFCD14525755
CID:839368
PubChem ID:49757489

tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 化学的及び物理的性質

名前と識別子

    • exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol
    • tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • (1R,5S,6r)-tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • (1S,5R,6R)-6-hydroxymethyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
    • (1S,5R,6R)-tert-butyl 6-(hydroxymethyl)-3-aza-bicycio[3.1.0]hexane-3-carboxylate
    • 2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
    • 6-hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
    • AG-A-37281
    • ANW-55155
    • CTK7H7247
    • SureCN1875616
    • ENDO-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-6-METHANOL
    • tert-Butyl (1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • AK144309
    • JVIDPFGQYMFQDZ-JVHMLUBASA-N
    • tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • MDL: MFCD14525755
    • インチ: 1S/C11H19NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8+,9?
    • InChIKey: JVIDPFGQYMFQDZ-JVHMLUBASA-N
    • SMILES: O([H])C([H])([H])C1([H])[C@]2([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@@]21[H]

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 260
  • トポロジー分子極性表面積: 49.8

じっけんとくせい

  • 密度みつど: 1.157
  • Boiling Point: 308 ºC
  • フラッシュポイント: 140 ºC

tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Security Information

tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
HE-0233-25G
tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
419572-18-2 >95%
25g
£762.00 2025-02-08
Chemenu
CM104879-1g
exo-3-boc-3-azabicyclo[3.1.0]hexane-6-methanol
419572-18-2 97%
1g
$*** 2023-05-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02902-25G
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
419572-18-2 97%
25g
¥ 7,629.00 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VE893-200mg
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
419572-18-2 95+%
200mg
483.0CNY 2021-08-04
Key Organics Ltd
HE-0233-10MG
tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
419572-18-2 >95%
10mg
£63.00 2025-02-08
TRC
B643100-250mg
exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol
419572-18-2
250mg
$ 270.00 2023-04-18
eNovation Chemicals LLC
D509034-5g
tert-butyl 6-(hydroxymethyl)-3-aza-bicyclo[3.1.0]hexane-3-carboxylate
419572-18-2 95%
5g
$1320 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VE893-50mg
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
419572-18-2 95+%
50mg
193.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R32130-1g
rel-(1R,5S,6r)-tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
419572-18-2 95%
1g
¥411.0 2024-07-19
TRC
B643100-50mg
exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol
419572-18-2
50mg
$ 81.00 2023-04-18

tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 関連文献

tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateに関する追加情報

Recent Advances in the Synthesis and Applications of tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 419572-18-2)

The compound tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 419572-18-2) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This bicyclic scaffold serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have focused on optimizing its synthetic routes, exploring its reactivity, and evaluating its potential as a building block for novel therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthetic protocol for this compound, achieving a 78% yield through a stereoselective cyclopropanation reaction. The researchers highlighted the importance of the tert-butyloxycarbonyl (Boc) protecting group in enhancing the stability of the intermediate during multi-step syntheses. Furthermore, the hydroxymethyl moiety was shown to be a critical handle for further functionalization, enabling the construction of diverse derivatives with tailored biological activities.

In the context of drug development, this scaffold has been incorporated into several protease inhibitor candidates. A recent patent application (WO2023056121) disclosed its use as a core structure for novel hepatitis C virus NS3/4A protease inhibitors, showing promising in vitro activity with IC50 values in the low nanomolar range. The rigid bicyclic framework was found to confer improved metabolic stability compared to linear analogs, addressing a common limitation in this class of antiviral agents.

Structural-activity relationship (SAR) studies have revealed that modifications at the hydroxymethyl position significantly influence both potency and pharmacokinetic properties. Research groups at major pharmaceutical companies have developed efficient methods for converting this group into various functionalities, including amines, halides, and carboxylic acids, thereby expanding the utility of this scaffold in lead optimization campaigns.

From a mechanistic perspective, computational modeling studies have provided insights into the conformational preferences of this bicyclic system. The 3-azabicyclo[3.1.0]hexane core adopts a well-defined three-dimensional structure that effectively mimics peptide turn motifs, making it particularly valuable for designing enzyme inhibitors. Recent molecular dynamics simulations have further elucidated its binding interactions with biological targets, facilitating rational drug design approaches.

Looking forward, the continued exploration of this scaffold appears promising, with several research groups investigating its application in new therapeutic areas. Ongoing clinical trials featuring derivatives of this compound suggest its potential translation into clinical candidates within the next 3-5 years. The combination of synthetic accessibility, structural rigidity, and functional group versatility positions tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate as a valuable tool in modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:419572-18-2)tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
A872970
Purity:99%
はかる:5g
Price ($):210.0